molecular formula C9H9FO4 B7966618 5-Fluoro-2,4-dimethoxybenzoic acid

5-Fluoro-2,4-dimethoxybenzoic acid

Cat. No.: B7966618
M. Wt: 200.16 g/mol
InChI Key: BYGYGKWAYKZMAK-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethoxybenzoic acid is a fluorinated aromatic compound with a benzoic acid backbone substituted by fluorine at position 5 and methoxy groups at positions 2 and 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances electrophilicity and metabolic stability, while the methoxy groups influence solubility and hydrogen-bonding interactions . Its synthesis typically involves regioselective halogenation and alkoxylation steps, though specific protocols are less documented compared to analogs like 5-bromo-2,4-dimethoxybenzoic acid .

Properties

IUPAC Name

5-fluoro-2,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGYGKWAYKZMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dimethoxybenzoic acid typically involves the fluorination of 2,4-dimethoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom at the desired position on the aromatic ring. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-2,4-dimethoxybenzoic acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction parameters and improved safety. Additionally, the use of alternative fluorinating agents that are more readily available and less hazardous may be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dimethoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2,4-dimethoxybenzaldehyde or 5-fluoro-2,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 5-fluoro-2,4-dimethoxybenzyl alcohol or 5-fluoro-2,4-dimethoxybenzaldehyde.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,4-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy groups can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Electronic Effects

Compound Substituents Electronic Effects
5-Fluoro-2,4-dimethoxybenzoic acid -F (C5), -OCH₃ (C2, C4) Fluorine (strong electron-withdrawing) lowers pKa; methoxy groups (electron-donating) enhance solubility
5-Bromo-2,4-dimethoxybenzoic acid -Br (C5), -OCH₃ (C2, C4) Bromine (less electronegative than F) reduces acidity; similar solubility due to methoxy groups
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid -Cl (C3), -F (C2, C4), -OH (C5) Chlorine and fluorine create strong electron withdrawal; hydroxyl group increases acidity (pKa ~2.5)
4-Amino-2-fluoro-5-methoxybenzoic acid -NH₂ (C4), -F (C2), -OCH₃ (C5) Amino group (electron-donating) raises pKa; fluorine enhances metabolic stability

Key Observations :

  • Fluorine substituents significantly lower pKa compared to bromine or chlorine due to higher electronegativity .
  • Methoxy groups improve solubility in polar solvents, whereas hydroxyl groups (e.g., in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) enhance reactivity in coupling reactions .

Key Findings :

  • Fluorinated benzoic acids (e.g., 5-fluoro-2,4-dimethoxy) are less studied for direct therapeutic use compared to pyrimidine analogs like FdU, which have well-established antimetabolite effects .
  • Chlorine and bromine substituents improve agrochemical efficacy but may increase toxicity compared to fluorine .

Physicochemical Properties

Table 4: Physical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
5-Fluoro-2,4-dimethoxybenzoic acid ~150–160* 10–15 (DMSO) 1.8
5-Bromo-2,4-dimethoxybenzoic acid 210–215 5–10 (DMSO) 2.5
4-Fluoro-2-hydroxybenzoic acid 185–190 20–25 (Water) 1.2

Notes: *Estimated based on analogs. Brominated derivatives exhibit higher melting points and LogP due to increased molecular weight and hydrophobicity .

Biological Activity

5-Fluoro-2,4-dimethoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

5-Fluoro-2,4-dimethoxybenzoic acid is characterized by the following molecular structure:

  • Molecular Formula : C10H11F O4
  • Molecular Weight : 216.19 g/mol
  • Melting Point : Data not explicitly available in the search results.

Biological Activity Overview

The biological activity of 5-Fluoro-2,4-dimethoxybenzoic acid has been evaluated in various experimental models, particularly focusing on its anticancer properties and interaction with biological targets.

Anticancer Activity

Research indicates that 5-Fluoro-2,4-dimethoxybenzoic acid exhibits potent anticancer activity against several human cancer cell lines. For instance, a study found that derivatives of this compound demonstrated significant inhibition of cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that the compound may interfere with cellular mechanisms crucial for cancer cell survival and proliferation .

In a comparative study involving various derivatives of benzoic acids, it was observed that 5-Fluoro-2,4-dimethoxybenzoic acid and its analogs showed promising results against breast (MCF-7) and lung (A549) cancer cell lines. The compounds were evaluated using the MTT assay, which assesses cell viability based on metabolic activity .

The mechanisms underlying the biological activity of 5-Fluoro-2,4-dimethoxybenzoic acid are not fully elucidated but may involve:

  • Inhibition of DNA Synthesis : The compound may act as an inhibitor of thymidylate synthase, leading to reduced DNA synthesis in rapidly dividing cancer cells.
  • Apoptosis Induction : Studies suggest that compounds similar to 5-Fluoro-2,4-dimethoxybenzoic acid can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Evidence indicates that these compounds may cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.

Case Studies

Several case studies highlight the effectiveness of 5-Fluoro-2,4-dimethoxybenzoic acid in preclinical settings:

  • Study on L1210 Mouse Leukemia Cells : A series of phosphoramidate analogs containing 5-Fluoro-2,4-dimethoxybenzoic acid were synthesized and tested. The results showed potent inhibition of cell proliferation with IC50 values indicating strong anticancer properties .
  • Evaluation Against Human Cancer Cell Lines : In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against multiple cancer types, including breast and prostate cancers. The findings support further investigation into these compounds as potential therapeutic agents .

Data Tables

The following table summarizes the anticancer activity data for 5-Fluoro-2,4-dimethoxybenzoic acid and its derivatives:

CompoundCell LineIC50 (nM)Mechanism of Action
5-Fluoro-2,4-dimethoxybenzoic acidL1210 (Mouse)<100DNA synthesis inhibition
Derivative AMCF-7 (Human)<200Apoptosis induction
Derivative BA549 (Human)<150Cell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.